2-(Aminomethyl)-5-iodophenol
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Overview
Description
2-(Aminomethyl)-5-iodophenol is an organic compound characterized by the presence of an amino group attached to a methyl group, which is further connected to a phenol ring substituted with an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-iodophenol typically involves the iodination of 2-(Aminomethyl)phenol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the 5-position of the phenol ring . The reaction is usually carried out at room temperature to avoid over-iodination and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-iodophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-(Aminomethyl)-5-hydroxyphenol.
Substitution: Formation of 2-(Aminomethyl)-5-azidophenol or 2-(Aminomethyl)-5-cyanophenol.
Scientific Research Applications
2-(Aminomethyl)-5-iodophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of the iodine atom, which can be radioactively labeled.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-2-methylphenol: Contains a methyl group instead of an aminomethyl group, leading to variations in chemical behavior.
2-(Aminomethyl)-4-iodophenol: Iodine atom is positioned differently, affecting its chemical properties and reactivity.
Uniqueness
The presence of both an amino group and an iodine atom allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H8INO |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-(aminomethyl)-5-iodophenol |
InChI |
InChI=1S/C7H8INO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 |
InChI Key |
SHPWWMGMXOPQMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)O)CN |
Origin of Product |
United States |
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